molecular formula C14H12FNO2 B12846439 Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate

Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12846439
M. Wt: 245.25 g/mol
InChI Key: CGZFCFTWNWBCCJ-UHFFFAOYSA-N
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Description

Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate is a chemical compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl ester group, an amino group, and a fluorine atom on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the aromatic rings, it can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in various substituted biphenyl compounds.

Scientific Research Applications

Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-Amino[1,1’-biphenyl]-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    Methyl 4’-Amino-3’-chloro[1,1’-biphenyl]-4-carboxylate:

Uniqueness

Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and pharmaceutical applications .

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 4-(4-amino-3-fluorophenyl)benzoate

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8H,16H2,1H3

InChI Key

CGZFCFTWNWBCCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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